molecular formula C20H19N5OS B2910593 4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 612802-51-4

4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2910593
CAS RN: 612802-51-4
M. Wt: 377.47
InChI Key: DPAVPDMEKWWXGR-UHFFFAOYSA-N
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Description

The compound “4-allyl-1-anilino-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule that contains several functional groups and rings, including an allyl group, an aniline, a benzothiophene, a triazole, and a pyrimidinone.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzothiophene could be synthesized through a condensation reaction . The triazole ring could be formed through a [3+2] cycloaddition reaction . The exact synthesis would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiophene and triazole rings would likely contribute to the compound’s aromaticity, while the allyl group could provide some degree of reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the allyl group and the aniline. The allyl group could undergo reactions with electrophiles, while the aniline could act as a nucleophile .

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that results in gene expression, cell proliferation, and other cellular responses.

Mode of Action

This compound acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, preventing the receptor from adopting the active conformation and thus inhibiting its kinase activity. This results in the blockage of downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one' involves the synthesis of the benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system followed by the addition of the allyl and anilino groups.", "Starting Materials": [ "2-aminobenzothiophene", "2-bromoacetyl bromide", "sodium azide", "sodium hydride", "ethyl acetoacetate", "allyl bromide", "aniline", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromoacetyl)benzothiophene by reacting 2-aminobenzothiophene with 2-bromoacetyl bromide in the presence of sodium hydride.", "Step 2: Synthesis of 1-azido-2-(2-bromoacetyl)benzothiophene by reacting 2-(2-bromoacetyl)benzothiophene with sodium azide in ethanol.", "Step 3: Synthesis of 1H-benzothieno[3,2-e][1,2,4]triazol-5-amine by reacting 1-azido-2-(2-bromoacetyl)benzothiophene with ethyl acetoacetate in the presence of sodium hydride.", "Step 4: Synthesis of 4-allyl-1H-benzothieno[3,2-e][1,2,4]triazol-5-amine by reacting 1H-benzothieno[3,2-e][1,2,4]triazol-5-amine with allyl bromide in ethanol.", "Step 5: Synthesis of 4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 4-allyl-1H-benzothieno[3,2-e][1,2,4]triazol-5-amine with aniline in the presence of acetic anhydride and sodium acetate, followed by cyclization with hydrochloric acid and sodium hydroxide." ] }

CAS RN

612802-51-4

Product Name

4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Molecular Formula

C20H19N5OS

Molecular Weight

377.47

IUPAC Name

3-anilino-7-prop-2-enyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C20H19N5OS/c1-2-12-24-17(26)16-14-10-6-7-11-15(14)27-18(16)25-19(22-23-20(24)25)21-13-8-4-3-5-9-13/h2-5,8-9H,1,6-7,10-12H2,(H,21,22)

InChI Key

DPAVPDMEKWWXGR-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(N3C1=NN=C3NC4=CC=CC=C4)SC5=C2CCCC5

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 2
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 3
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 5
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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